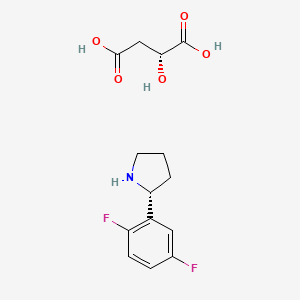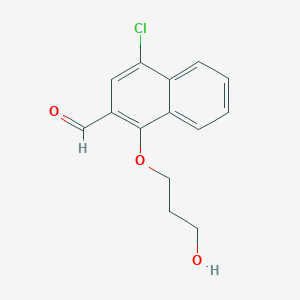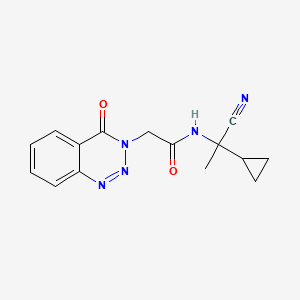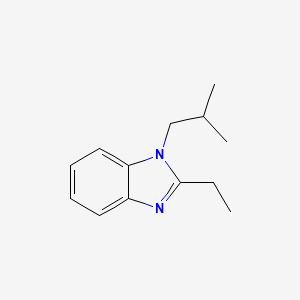
(R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2,5-Difluorophenyl)pyrrolidine ®-2-hydroxysuccinate is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyrrolidine ring substituted with a 2,5-difluorophenyl group and is paired with ®-2-hydroxysuccinate as a counterion. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a valuable compound for further study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Difluorophenyl)pyrrolidine typically involves the hydrogenation reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole in the presence of imine reductase and reduced coenzyme NADPH . This method ensures high enantiomeric excess and conversion rates, making it an efficient route for producing the desired chiral compound.
Industrial Production Methods
Industrial production of ®-2-(2,5-Difluorophenyl)pyrrolidine can be scaled up by optimizing the reaction conditions used in the laboratory synthesis. This includes controlling the temperature, pressure, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
®-2-(2,5-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted phenyl-pyrrolidine compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, ®-2-(2,5-Difluorophenyl)pyrrolidine is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a useful tool for probing biological systems.
Medicine
In medicine, ®-2-(2,5-Difluorophenyl)pyrrolidine is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2-(2,5-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. This can lead to modulation of biological pathways and exertion of desired effects, such as inhibition of enzyme activity or receptor activation.
類似化合物との比較
Similar Compounds
2,5-Difluorophenylpyrrolidine: Lacks the chiral center and hydroxysuccinate counterion.
2-Fluorophenylpyrrolidine: Contains only one fluorine atom, resulting in different chemical and biological properties.
2,5-Difluorophenylpiperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
®-2-(2,5-Difluorophenyl)pyrrolidine ®-2-hydroxysuccinate is unique due to its chiral nature and the presence of two fluorine atoms in the phenyl ring. These features contribute to its enhanced stability, binding affinity, and selectivity in various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
1919868-77-1 |
|---|---|
分子式 |
C14H17F2NO5 |
分子量 |
317.28 g/mol |
IUPAC名 |
2-(2,5-difluorophenyl)pyrrolidine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H11F2N.C4H6O5/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;5-2(4(8)9)1-3(6)7/h3-4,6,10,13H,1-2,5H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChIキー |
KMLXGOHWKMHXAE-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2745326.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)
![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)

![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)
![3-methoxy-N-methyl-N-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2745339.png)
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)



![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)
![2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2745347.png)
